

Investigational New Drug Profile: Sotuletinib Hydrochloride and the Associated Compound BLU-9931

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Compound of Interest

Compound Name: Sotuletinib hydrochloride

Cat. No.: B11929079

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Introduction: An inquiry for the investigational new drug profile of **Sotuletinib hydrochloride** reveals a potential ambiguity between two distinct molecular entities: Sotuletinib (BLZ945), a colony-stimulating factor 1 receptor (CSF-1R) inhibitor, and BLU-9931, a fibroblast growth factor receptor 4 (FGFR4) inhibitor. To ensure a comprehensive and accurate technical guide for researchers, scientists, and drug development professionals, this document provides an in-depth profile for both compounds. Sotuletinib is the formally recognized name for BLZ945.

Part 1: Sotuletinib (BLZ945) - A CSF-1R Inhibitor

Sotuletinib, also known as BLZ945, is an orally bioavailable and brain-penetrant small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase.^{[1][2][3]} It is under investigation for its potential therapeutic effects in various cancers and amyotrophic lateral sclerosis (ALS).^{[4][5]}

Mechanism of Action

Sotuletinib selectively binds to and inhibits CSF-1R, which is predominantly expressed on macrophages and their precursors.^{[4][6]} In the tumor microenvironment, tumor-associated macrophages (TAMs) play a crucial role in promoting tumor growth, angiogenesis, and immunosuppression. By blocking the CSF-1R signaling pathway, Sotuletinib inhibits the proliferation and survival of TAMs, leading to their depletion and a reprogramming of the tumor

microenvironment towards an anti-tumor immune response.^{[4][6]} This can enhance the efficacy of other cancer therapies, such as immunotherapy.

Quantitative Data Summary

Parameter	Value	Cell/System	Reference
IC ₅₀	1 nM	Cell-free CSF-1R assay	^{[1][2][7]}
Selectivity	>1000-fold vs. closest RTK homologs	Kinase panel	^{[1][2][3]}
EC ₅₀	67 nM	CSF-1 dependent proliferation in BMDMs	^{[2][3]}

Experimental Protocols

Cell Proliferation Assay (MTT)

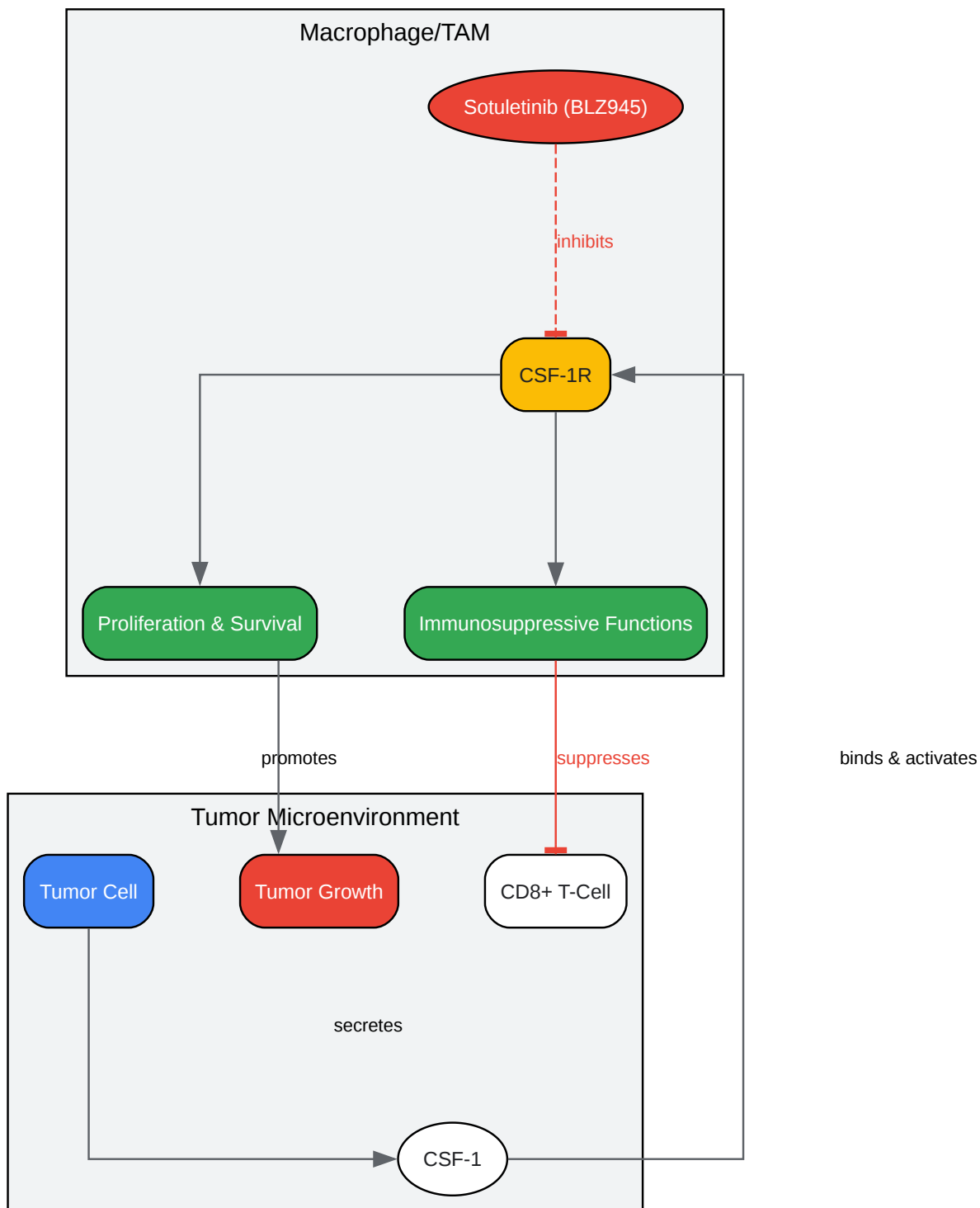
- Objective: To determine the effect of Sotuletinib on the proliferation of various cell types.
- Methodology:
 - Cells (e.g., bone marrow-derived macrophages (BMDMs), glioma cell lines, HUVEC) are seeded in triplicate in 96-well plates at a density of 1,000 to 5,000 cells per well.^[2]
 - Cells are treated with varying concentrations of Sotuletinib (BLZ945) or vehicle control.
 - After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
 - The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the rate of cell growth.^[2]

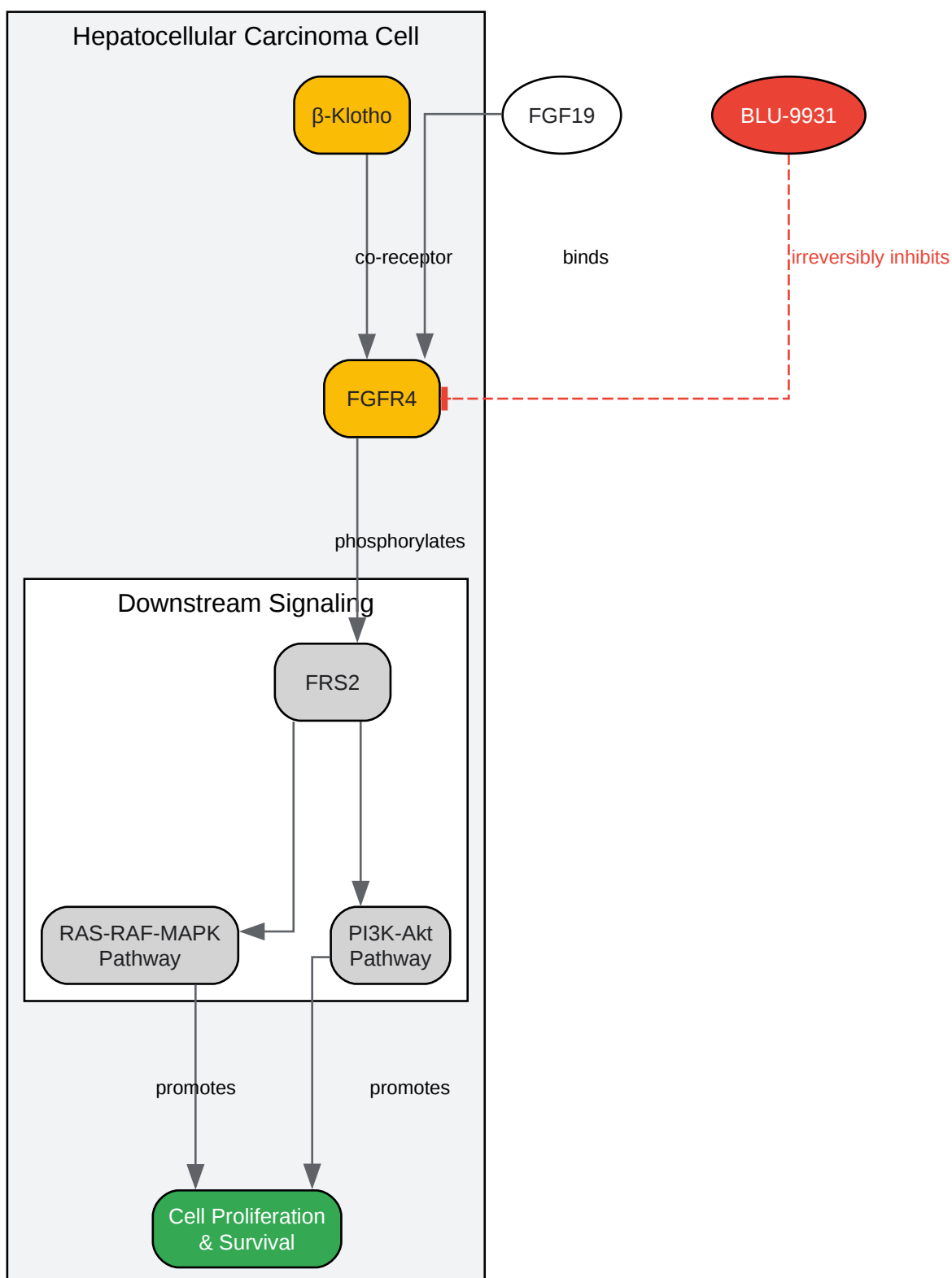
In Vivo Tumor Models

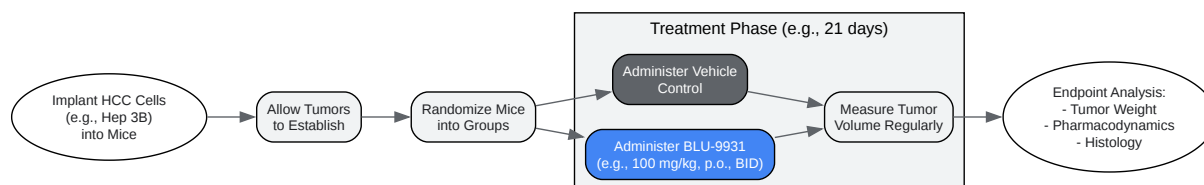
- Objective: To evaluate the anti-tumor efficacy of Sotuletinib in animal models.

- Methodology:
 - Mouse models of cancer, such as the mouse mammary tumor virus-driven polyomavirus middle T antigen (MMTV-PyMT) model of mammary carcinogenesis or the keratin 14-expressing human papillomavirus type 16 (K14-HPV-16) transgenic model of cervical carcinogenesis, are used.[\[4\]](#)
 - Mice are treated with Sotuletinib (e.g., 200 mg/kg, p.o.) or a vehicle control.[\[2\]](#)
 - Tumor growth is monitored and measured over time. At the end of the study, tumors may be excised and weighed.
 - Histological analysis of tumors can be performed to assess changes in the tumor microenvironment, such as the density of TAMs.[\[1\]](#)

Visualizations







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